![molecular formula C16H12FN3OS B2398381 N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide CAS No. 391226-25-8](/img/structure/B2398381.png)
N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide
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Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or one-pot multi-component reactions .Molecular Structure Analysis
The molecular structure of a similar compound, “5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole”, was determined using spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Mechanism of Action
Target of Action
The primary targets of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide are currently unknown. This compound is a derivative of the 1,3,4-thiadiazole class , which has been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . Therefore, it’s plausible that this compound may interact with multiple targets, similar to other 1,3,4-thiadiazole derivatives.
Mode of Action
1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells . The fluorophenyl group in the compound may enhance certain properties of the drug, such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-thiadiazole derivatives , it’s likely that this compound may interact with multiple biochemical pathways
Pharmacokinetics
The presence of the fluorophenyl group may enhance the compound’s metabolic stability and bioavailability
Result of Action
Based on the known activities of 1,3,4-thiadiazole derivatives , it’s plausible that this compound may have antiviral, anti-inflammatory, and anticancer effects
properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c1-10-3-2-4-12(9-10)14(21)18-16-20-19-15(22-16)11-5-7-13(17)8-6-11/h2-9H,1H3,(H,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHAWADRJXODOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |
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